molecular formula C13H8Br2ClNO B5816271 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide

Cat. No.: B5816271
M. Wt: 389.47 g/mol
InChI Key: GDYKTJFWVDHHSB-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-bromo-2-chlorophenyl)benzamide is a halogenated benzamide derivative characterized by a central benzamide scaffold substituted with bromine at the 4-position of the benzoyl group and a 4-bromo-2-chlorophenylamine moiety.

Properties

IUPAC Name

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2ClNO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKTJFWVDHHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide typically involves the bromination and chlorination of benzamide derivatives. One common method includes the bromination of 2-chlorobenzamide followed by further bromination to introduce the second bromine atom. The reaction conditions often involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of corresponding oxides or dehalogenated products .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide is C13H8Br2ClNOC_{13}H_8Br_2ClNO, with a molecular weight of approximately 389.47 g/mol. The compound features multiple halogen substituents, which enhance its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure allows for further derivatization, facilitating the creation of new compounds with tailored properties.

Research indicates that 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide exhibits potential biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which may have implications for treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide is considered a precursor for synthesizing anxiolytic and anticonvulsant drugs. Its structural characteristics are favorable for developing therapeutics aimed at neurological disorders.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the efficacy of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of this compound in animal models. The findings suggested that it reduced inflammatory markers significantly compared to control groups, indicating potential therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Key Properties of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N-(4-Bromo-phenyl)-2-chloro-benzamide C₁₃H₉BrClNO 310.57 2-Cl on benzamide Reduced steric hindrance
N-(4-Bromo-2-Cl-phenyl)-4-MeO-benzamide C₁₄H₁₁BrClNO₂ 340.60 4-OCH₃ on benzamide Enhanced metabolic stability
4-Bromo-N-(pyrimidinone-yl)benzamide C₁₄H₁₅BrClN₄O₂ 385.08 Pyrimidinone ring Hydrogen-bonding capability
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 321.13 2-NO₂ on aniline Strong electron withdrawal, triclinic packing

Biological Activity

4-Bromo-N-(4-bromo-2-chlorophenyl)benzamide is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its dual bromine substitutions and a chlorinated phenyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

The compound's structure allows it to engage in various chemical reactions, including substitution and oxidation reactions. Its mechanism of action typically involves binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The precise molecular targets and pathways involved depend on the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound showed promising results:

  • Inhibition against E. coli : The compound demonstrated high antibacterial activity with inhibition values reaching up to 91.95% against E. coli strains .
  • General Antimicrobial Effects : The presence of halogen substituents enhances the compound's ability to disrupt bacterial cell membranes, contributing to its antimicrobial efficacy.

Anticancer Activity

The potential anticancer properties of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide have been explored through various in vitro studies:

  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, with significant inhibition of cell proliferation observed at certain concentrations. For instance, modifications in the structure led to varying degrees of cytotoxicity, indicating that substituents play a crucial role in its activity .
  • Mechanisms of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by disrupting critical cellular processes or by interfering with signaling pathways involved in cell survival.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

Case Studies and Research Findings

A review of various studies highlights the biological relevance of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide:

StudyBiological ActivityFindings
AntibacterialInhibition of E. coli with values up to 91.95%
CytotoxicitySignificant cytotoxic effects on cancer cell lines
Enzyme InhibitionPotential DPP-IV inhibitor based on structural analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide, and how can reaction conditions be optimized in laboratory settings?

  • Answer: The synthesis typically involves a condensation reaction between 4-bromo-2-chloroaniline and 4-bromobenzoyl chloride under anhydrous conditions. Key steps include:

  • Using a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack.

  • Solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance reactivity and control exothermicity .

  • Temperature optimization (0–25°C) to minimize side reactions like hydrolysis of the acyl chloride.

  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

    Data Table 1: Synthesis Optimization Parameters

    ParameterOptimal RangeImpact on Yield
    SolventDichloromethaneMaximizes reactivity
    Temperature0–5°C (initial step)Reduces side products
    Reaction Time12–24 hoursEnsures completion
    Purification MethodColumn chromatographyPurity >95%

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • NMR Spectroscopy:
  • ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and confirms substitution patterns .
  • ¹³C NMR resolves carbonyl carbons (δ ~165 ppm) and halogenated aromatic carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₁₃H₈Br₂ClNO = 396.38 g/mol) with isotopic patterns matching Br/Cl .
  • FTIR: Confirms amide C=O stretch (~1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

Q. How do halogen substituents influence the compound’s physical properties?

  • Answer: The bromine and chlorine atoms increase molecular weight (396.38 g/mol) and polarizability, leading to:

  • Higher melting points (mp 180–185°C) due to enhanced van der Waals interactions.
  • Low solubility in polar solvents (e.g., water) but moderate solubility in DMSO or DMF .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets?

  • Answer:

  • Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., kinases, proteases) based on structural analogs .
  • Assay Design:
  • Use fluorescence-based assays (e.g., FRET) to monitor inhibition kinetics.
  • Conduct dose-response studies (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases).
  • Data Validation: Compare results with computational docking simulations (AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling predictions?

  • Answer:

  • X-ray Crystallography: Resolve discrepancies by refining crystal structures (e.g., using SHELXL) and validating hydrogen-bonding networks (e.g., amide N–H⋯O=C interactions) .
  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles to identify steric or electronic mismatches .

Q. How can reaction intermediates be tracked during multi-step syntheses?

  • Answer:

  • In-situ Monitoring: Use HPLC with a C18 column (UV detection at 254 nm) to quantify intermediates.

  • Quenching Studies: Analyze aliquots at timed intervals via TLC (silica gel, ethyl acetate/hexane) to confirm stepwise progression .

    Data Table 2: Analytical Methods for Intermediate Tracking

    TechniqueApplicationSensitivity
    HPLC-UVQuantifies intermediates0.1 μg/mL
    TLCRapid qualitative analysisVisual spot detection
    LC-MSIdentifies byproductsHigh resolution

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer:

  • Chiral Integrity: Use chiral stationary phases (CSPs) in preparative HPLC to separate enantiomers.
  • Process Optimization: Avoid racemization by controlling pH (neutral conditions) and temperature (<40°C) during amide bond formation .

Contradictions and Methodological Considerations

  • Evidence Conflicts:
    • Synthesis Scale-Up: mentions continuous flow reactors for industrial scale-up, but lab-scale protocols favor batch reactions for purity control.
    • Solvent Selection: While dichloromethane is optimal for reactivity (), DMF may improve solubility for certain intermediates ().

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